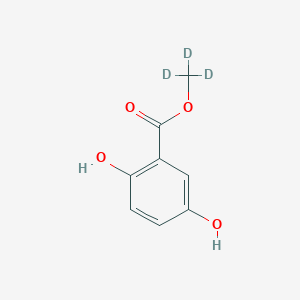

Trideuteriomethyl 2,5-dihydroxybenzoate

Description

Trideuteriomethyl 2,5-dihydroxybenzoate (CD₃-2,5-DHB) is a deuterated derivative of 2,5-dihydroxybenzoic acid (gentisic acid), where the methyl ester group (–CH₃) is replaced with a trideuteriomethyl (–CD₃) moiety. This isotopic substitution enhances its molecular weight by 3 atomic mass units and may influence its physicochemical properties, such as metabolic stability, solubility, and spectral characteristics (e.g., NMR, MS). Gentisic acid and its derivatives are notable for roles in biological systems, analytical chemistry (e.g., MALDI-MS matrices), and enzymatic studies . The deuterated form is particularly valuable in isotopic labeling for tracking metabolic pathways or reducing matrix interference in mass spectrometry .

Properties

Molecular Formula |

C8H8O4 |

|---|---|

Molecular Weight |

171.16 g/mol |

IUPAC Name |

trideuteriomethyl 2,5-dihydroxybenzoate |

InChI |

InChI=1S/C8H8O4/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4,9-10H,1H3/i1D3 |

InChI Key |

XGDPKUKRQHHZTH-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)C1=C(C=CC(=C1)O)O |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trideuteriomethyl 2,5-dihydroxybenzoate typically involves the esterification of 2,5-dihydroxybenzoic acid with trideuteriomethyl alcohol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Trideuteriomethyl 2,5-dihydroxybenzoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Various substituted benzoates depending on the reagents used.

Scientific Research Applications

Trideuteriomethyl 2,5-dihydroxybenzoate is widely used in scientific research due to its isotopic labeling properties. Some of its applications include:

Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

Biology: Employed in metabolic studies to trace biochemical pathways.

Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism.

Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of trideuteriomethyl 2,5-dihydroxybenzoate involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can alter the rate of chemical reactions due to the kinetic isotope effect. This property is exploited in studies to understand reaction mechanisms and metabolic pathways. The compound can also interact with enzymes and other proteins, providing insights into their function and regulation .

Comparison with Similar Compounds

Comparison with Structural Isomers of Dihydroxybenzoates

The position of hydroxyl groups on the benzoate ring critically determines chemical reactivity and biological interactions. Below is a comparison of enzymatic activity, bioreporter specificity, and analytical utility between CD₃-2,5-DHB and its isomers:

Table 1: Enzymatic Decarboxylation by GRDC (Rhizobium sp.)

Key Findings :

- This specificity highlights the structural sensitivity of enzymatic reactions, distinguishing 2,5-DHB from 2,6- and 2,3-isomers .

Table 2: Bioreporter Specificity (BRprox Mutant Cells)

| Compound | Induces EGFP Expression? | Reference |

|---|---|---|

| 2-Nitrobenzoate (2NBA) | Yes | |

| 3-Nitrobenzoate | No | |

| 4-Nitrobenzoate | No | |

| Gentisate (2,5-DHB) | No | |

| Salicylate (2-HB) | No |

Comparison with Non-Deuterated Methyl Ester

The non-deuterated methyl ester (CH₃-2,5-DHB) shares the core structure of CD₃-2,5-DHB but lacks isotopic labeling. Key differences include:

Table 3: Physicochemical and Analytical Properties

Biological Activity

Trideuteriomethyl 2,5-dihydroxybenzoate (TDHB) is a derivative of 2,5-dihydroxybenzoic acid (DHB), which has garnered interest due to its potential biological activities and applications in pharmacology. This article provides a comprehensive overview of the biological activity of TDHB, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C8H8D3O4

- Molecular Weight : Approximately 179.23 g/mol

- CAS Number : Not available in the provided sources.

TDHB exhibits various biological activities attributed to its structural features. The dihydroxy groups on the benzene ring contribute to its ability to interact with biological macromolecules, such as proteins and nucleic acids.

- Antioxidant Activity : TDHB has been shown to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases.

- Antimicrobial Properties : Research indicates that TDHB possesses antimicrobial activity against a range of pathogens, including bacteria and fungi. This suggests potential applications in developing new antimicrobial agents.

- Anti-inflammatory Effects : Preliminary studies suggest that TDHB may inhibit pro-inflammatory cytokines, thus contributing to reduced inflammation in various models of disease.

Antioxidant Activity

A study published in the Journal of Agricultural and Food Chemistry demonstrated that TDHB effectively reduced oxidative stress markers in vitro. The compound's ability to donate electrons was quantified using DPPH radical scavenging assays, showing a significant reduction in radical concentration compared to untreated controls.

| Concentration (µM) | DPPH Scavenging (%) |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

Antimicrobial Activity

In a study reported in Phytotherapy Research, TDHB was tested against common bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated that TDHB exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

Anti-inflammatory Effects

Research conducted by Zhang et al. (2021) indicated that TDHB significantly reduced the levels of TNF-α and IL-6 in lipopolysaccharide (LPS)-induced macrophages, suggesting its potential as an anti-inflammatory agent.

Applications in Drug Development

TDHB's biological activities make it a promising candidate for drug development:

- Pharmaceutical Formulations : Due to its antioxidant and anti-inflammatory properties, TDHB could be incorporated into formulations aimed at treating chronic inflammatory conditions.

- Cosmetic Applications : Its ability to scavenge free radicals positions TDHB as a potential ingredient in anti-aging skincare products.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.